molecular formula C8H15N B14051280 7-Methyl-1-azabicyclo[3.2.1]octane CAS No. 101251-88-1

7-Methyl-1-azabicyclo[3.2.1]octane

Cat. No.: B14051280
CAS No.: 101251-88-1
M. Wt: 125.21 g/mol
InChI Key: MNYJFDOOJNJTCS-UHFFFAOYSA-N
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Description

7-Methyl-1-azabicyclo[3.2.1]octane is a nitrogen-containing heterocyclic compound. This bicyclic structure consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring. Compounds with this core structure have gained significant interest due to their synthetic and pharmacological potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-1-azabicyclo[3.2.1]octane typically involves the cyclization of suitable precursors. One common method is the intramolecular cyclization of N-alkylated amino alcohols. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow chemistry techniques to optimize yield and purity. These methods can include the use of palladium-catalyzed reactions and photochemical transformations to achieve the desired bicyclic structure .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-1-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different pharmacological properties .

Scientific Research Applications

7-Methyl-1-azabicyclo[3.2.1]octane has several scientific research applications, including:

    Chemistry: Used as a key synthetic intermediate in the total synthesis of complex molecules.

    Biology: Studied for its potential bioactive properties and interactions with biological systems.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of bioactive molecules.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 7-Methyl-1-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure can act as a nucleophile, participating in various biochemical reactions. This compound can interact with enzymes and receptors, potentially modulating their activity and leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-1-azabicyclo[3.2.1]octane is unique due to the presence of the methyl group at the 7-position, which can influence its chemical reactivity and pharmacological properties. This substitution can affect the compound’s ability to interact with biological targets, potentially leading to different therapeutic applications .

Properties

CAS No.

101251-88-1

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

7-methyl-1-azabicyclo[3.2.1]octane

InChI

InChI=1S/C8H15N/c1-7-5-8-3-2-4-9(7)6-8/h7-8H,2-6H2,1H3

InChI Key

MNYJFDOOJNJTCS-UHFFFAOYSA-N

Canonical SMILES

CC1CC2CCCN1C2

Origin of Product

United States

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